1-{2-[(difluoromethyl)sulfanyl]benzoyl}-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Description
The compound 1-{2-[(difluoromethyl)sulfanyl]benzoyl}-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a structurally complex molecule integrating multiple pharmacophoric motifs:
- Benzoyl moiety: Common in kinase inhibitors and GPCR-targeting drugs, contributing to π-π stacking interactions .
- Triazolo[4,5-d]pyrimidine core: A nitrogen-rich heterocycle mimicking purine bases, often utilized in anticancer and antiviral agents due to its ability to inhibit nucleotide-binding enzymes .
- 4-Fluorophenyl substituent: Fluorination typically enhances binding affinity and bioavailability by modulating electronic properties and reducing metabolic degradation .
- Piperazine ring: Improves solubility and serves as a flexible linker for receptor engagement, frequently observed in CNS-targeting compounds .
While direct studies on this compound are absent in the provided evidence, its structural features align with bioactive molecules targeting kinases, neurotransmitter receptors, and antimicrobial pathways.
Properties
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N7OS/c23-14-5-7-15(8-6-14)32-20-18(28-29-32)19(26-13-27-20)30-9-11-31(12-10-30)21(33)16-3-1-2-4-17(16)34-22(24)25/h1-8,13,22H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDMYESPIPAPQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=CC=C5SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(difluoromethyl)sulfanyl]benzoyl}-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine involves multiple steps, including the formation of key intermediates and the final coupling reaction.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{2-[(difluoromethyl)sulfanyl]benzoyl}-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolopyrimidine moiety can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and triazolopyrimidine sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, reduced triazolopyrimidines, and various substituted derivatives, depending on the specific reagents and conditions employed .
Scientific Research Applications
1-{2-[(difluoromethyl)sulfanyl]benzoyl}-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{2-[(difluoromethyl)sulfanyl]benzoyl}-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine involves its interaction with specific molecular targets and pathways. The difluoromethyl and sulfanyl groups are known to modulate the compound’s reactivity and binding affinity, while the triazolopyrimidine moiety can interact with various enzymes and receptors. These interactions can lead to the inhibition of specific biological processes, such as enzyme activity or signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues with Triazolo/Triazolo-Pyrimidine Cores
Key Findings :
- Replacement of thiazolo (in fluconazole derivatives) with triazolo (target compound) may alter electron distribution, affecting binding to heme-containing enzymes like CYP51 .
- Fluorophenyl groups in both the target compound and PI3Kδ inhibitors enhance target affinity through hydrophobic and halogen-bonding interactions .
Fluorophenyl-Containing Compounds
Key Findings :
- Fluorine at para positions (target compound, flunarizine, GBR 12909) reduces oxidative metabolism, prolonging half-life .
Piperazine Derivatives with Receptor Affinity
Computational and Experimental Comparison Metrics
Similarity Indexing (Tanimoto Coefficient)
Implications :
- A Tanimoto score >50% suggests overlapping bioactivity, though divergent substituents (e.g., difluoromethylsulfanyl vs. morpholine) may shift target specificity .
Molecular Dynamics and Docking
- Thiazolo vs. Triazolo Cores : Thiazolo[4,5-d]pyrimidines () exhibit stronger CYP51 binding due to sulfur’s electronegativity, whereas triazolo analogs may favor kinases like PI3Kδ .
- Fluorine Impact: Fluorine in the target compound’s benzoyl group likely reduces π-π stacking compared to non-fluorinated analogs but improves metabolic stability .
Biological Activity
The compound 1-{2-[(difluoromethyl)sulfanyl]benzoyl}-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Piperazine ring : Known for its biological activity as a core structure in many pharmaceuticals.
- Triazolo-pyrimidine moiety : Implicated in various biological interactions, particularly in anticancer and antimicrobial activities.
- Difluoromethyl sulfanyl group : This functional group may enhance the compound's lipophilicity and metabolic stability.
Anticancer Activity
Research indicates that compounds with a triazolo-pyrimidine framework exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazoles can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. The compound under discussion has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating promising results.
Antimicrobial Activity
Compounds containing triazole and piperazine structures have been reported to possess antimicrobial properties. The biological activity of similar compounds has been linked to their ability to disrupt bacterial cell walls or inhibit essential enzymes. Preliminary data suggest that this specific compound may exhibit activity against both Gram-positive and Gram-negative bacteria.
Structure-Activity Relationships (SAR)
A comprehensive SAR analysis indicates that modifications to the piperazine and triazole moieties significantly influence biological activity. For example:
- Substituents on the piperazine ring can enhance binding affinity to target receptors.
- Variations in the triazole structure can modulate the compound's ability to penetrate cellular membranes.
Case Study 1: Anticancer Efficacy
In a study published in Molecules, derivatives similar to the compound were synthesized and tested against MCF-7 breast cancer cells. Results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin, suggesting a potential for development as an anticancer agent .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of triazole derivatives, revealing that compounds with a similar scaffold exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The MIC values were notably lower than those of traditional antibiotics, indicating a potential role in addressing antibiotic resistance .
Data Tables
The following table summarizes key findings related to the biological activities of related compounds:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
